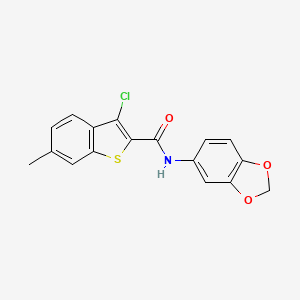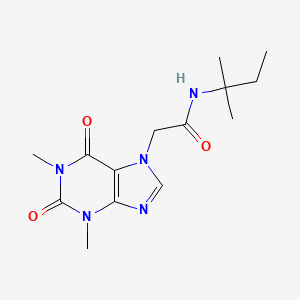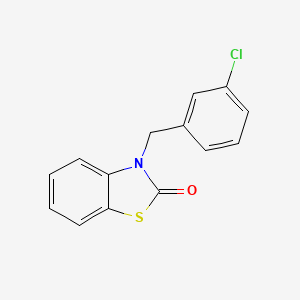
N-1,3-benzodioxol-5-yl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of benzothiophene derivatives and has been found to exhibit several biological activities.
Mecanismo De Acción
The exact mechanism of action of N-1,3-benzodioxol-5-yl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. In addition, this compound has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer activity. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-1,3-benzodioxol-5-yl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is its potential therapeutic applications in the treatment of cancer and other diseases. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications. In addition, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-1,3-benzodioxol-5-yl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide. One potential direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. In addition, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications. Other future directions may include the development of this compound derivatives with improved therapeutic properties, as well as the investigation of this compound in combination with other anti-cancer agents for potential synergistic effects.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloro-6-methyl-1-benzothiophene-2-amine to give this compound.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-9-2-4-11-14(6-9)23-16(15(11)18)17(20)19-10-3-5-12-13(7-10)22-8-21-12/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEUTMOOSCXYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)

![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)

![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)